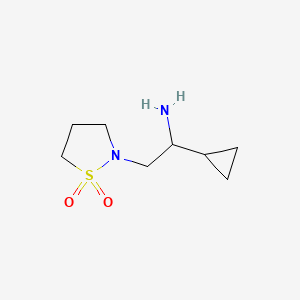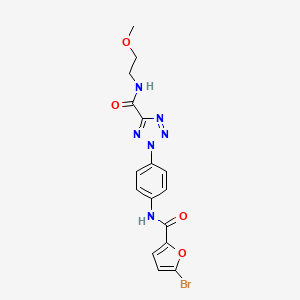
6-Hydroxy-Nicotinsäuremethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxynicotinate is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.6. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Sein Pyridinring und seine Hydroxylgruppe machen ihn vielseitig für die Entwicklung bioaktiver Verbindungen. So haben Modifikationen dieses Gerüsts zu potenziellen Wirkstoffkandidaten für die Behandlung neurologischer Erkrankungen, Entzündungen und Krebs geführt .
- Forscher untersuchen seine Fähigkeit, freie Radikale abzufangen und Zellen vor oxidativem Stress zu schützen, was Auswirkungen auf Gesundheit und Alterung haben könnte .
- Forscher untersuchen ihre lumineszierenden Eigenschaften, ihr Redoxverhalten und ihr Potenzial als molekulare Schalter oder Medikamententrägersysteme .
- Die Untersuchung seiner Wechselwirkungen mit Enzymen liefert Einblicke in die Wirkstoffentwicklung und Krankheitsmechanismen .
- Forscher untersuchen diese Eigenschaften für Anwendungen in der Bildgebung, Sensorik und optoelektronischen Bauelementen .
Organische Synthese und Pharmazeutische Chemie
Antioxidative Eigenschaften
Metallkoordinationskomplexe
Biologische Aktivität und Enzyminhibition
Photophysikalische Eigenschaften
Agrochemikalien und Pflanzenwachstumsregulatoren
Wirkmechanismus
Target of Action
Methyl 6-hydroxynicotinate, a derivative of nicotinic acid, primarily targets the class A flavoenzyme 6-hydroxynicotinate 3-monooxygenase (NicC) in aerobic bacteria . This enzyme plays a crucial role in the degradation of nicotinate, a process that is essential for the bacteria’s survival and growth .
Mode of Action
The interaction of Methyl 6-hydroxynicotinate with its target, NicC, involves a complex multistep process. The binding of Methyl 6-hydroxynicotinate to NicC is a two-step process that significantly increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction . This interaction results in the decarboxylative hydroxylation of 6-hydroxynicotinate (6-HNA), a key step in the degradation of nicotinate .
Biochemical Pathways
Methyl 6-hydroxynicotinate affects the nicotinate degradation pathway in aerobic bacteria. The compound is hydroxylated in the pyridine ring, leading to the formation of 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH to NAD+ . This process is part of the larger biochemical pathway of nicotinate catabolism, which serves as a model for understanding the mechanistic strategies bacteria use to degrade N-heterocyclic aromatic compounds .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed, and at room temperature . These conditions suggest that Methyl 6-hydroxynicotinate may be sensitive to light, air, and temperature, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 6-hydroxynicotinate’s action involve the hydroxylation and decarboxylation of 6-hydroxynicotinate (6-HNA). This results in the formation of 2,5-dihydroxypyridine (2,5-DHP) and the oxidation of NADH to NAD+ . These changes facilitate the degradation of nicotinate, a process crucial for the survival and growth of certain aerobic bacteria .
Action Environment
The action, efficacy, and stability of Methyl 6-hydroxynicotinate can be influenced by various environmental factors. For instance, the compound’s storage conditions suggest that it may be sensitive to light, air, and temperature . These factors could potentially affect the compound’s stability and its interaction with its target, NicC
Eigenschaften
IUPAC Name |
methyl 6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVVPKLHKMKWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329003 |
Source


|
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66171-50-4 |
Source


|
| Record name | methyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)
![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)

![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)
![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2556379.png)
![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2556381.png)
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)


![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)

